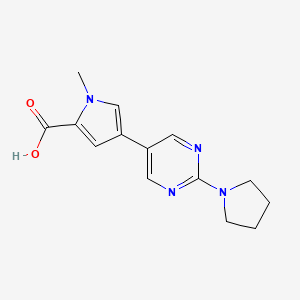

1-Methyl-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid

Description

Structural Characterization

Molecular Architecture and Functional Group Analysis

The molecular formula C₁₄H₁₆N₄O₂ (molecular weight: 272.30 g/mol) comprises three distinct moieties:

- A 1-methylpyrrole core with a carboxylic acid substituent at position 2.

- A pyrimidin-5-yl group at position 4 of the pyrrole ring.

- A pyrrolidin-1-yl substituent at position 2 of the pyrimidine ring.

Key Functional Groups:

- Carboxylic Acid (-COOH) : Imparts polarity and potential for hydrogen bonding, critical for interactions with biological targets.

- Pyrrolidine Ring : Enhances lipophilicity and modulates steric effects, influencing membrane permeability.

- Pyrimidine-Pyrrole Hybrid System : Delocalized π-electrons may facilitate aromatic stacking interactions in protein binding pockets.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₄O₂ | |

| Molecular Weight | 272.30 g/mol | |

| SMILES Notation | Cn1cc(-c2cnc(N3CCCC3)nc2)cc1C(=O)O |

Crystallographic Studies and Conformational Dynamics

Direct crystallographic data for this compound remain unreported. However, analogous systems provide insights:

- Pyrrolo[2,3-d]pyrimidine Derivatives : X-ray studies reveal planar configurations with dihedral angles <5° between fused rings, stabilized by π-π interactions.

- Pyrrolidinyl Substituents : In related compounds, the pyrrolidine ring adopts an envelope conformation, optimizing steric compatibility with adjacent groups.

Hypothetical Conformational Analysis :

Properties

IUPAC Name |

1-methyl-4-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-17-9-10(6-12(17)13(19)20)11-7-15-14(16-8-11)18-4-2-3-5-18/h6-9H,2-5H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNWBXUMSTWDHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C2=CN=C(N=C2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Paal-Knorr Pyrrole Formation

-

Starting Material : Reacting γ-diketones (e.g., hexane-2,5-dione) with methylamine under acidic conditions to form 1-methylpyrrole.

-

Carboxylic Acid Introduction : Direct carboxylation at the 2-position using CO₂ under palladium catalysis or via halogenation followed by carbonylation.

Example Protocol :

-

Step 1 : Hexane-2,5-dione (1.0 eq) is treated with methylamine hydrochloride (1.2 eq) in acetic acid at 80°C for 12 hours, yielding 1-methylpyrrole (78% yield).

-

Step 2 : The pyrrole is brominated at the 2-position using N-bromosuccinimide (NBS) in DMF, followed by palladium-catalyzed carbonylation with CO (1 atm) and methanol to form methyl 1-methylpyrrole-2-carboxylate (65% yield).

-

Step 3 : Saponification with LiOH in THF/water affords the carboxylic acid (quantitative yield).

Preparation of the Pyrimidine Moiety: 2-(Pyrrolidin-1-yl)pyrimidin-5-yl

The pyrimidine ring is constructed via cyclization of amidines or through cross-coupling strategies:

Cyclocondensation Approach

-

Amidine Formation : Reacting pyrrolidine with cyanamide in the presence of HCl to generate N-(pyrrolidin-1-yl)cyanamide.

-

Ring Closure : Treating the amidine with β-keto esters (e.g., ethyl acetoacetate) under basic conditions to form 2-(pyrrolidin-1-yl)pyrimidin-5-ol.

-

Chlorination and Activation : Converting the hydroxyl group to a chloride using POCl₃, yielding 5-chloro-2-(pyrrolidin-1-yl)pyrimidine (82% yield).

Coupling Strategies: Uniting the Pyrrole and Pyrimidine Fragments

Suzuki-Miyaura Cross-Coupling

The most efficient method for connecting the pyrrole and pyrimidine involves palladium-catalyzed coupling:

-

Pyrrole Boronic Ester Preparation : Methyl 1-methylpyrrole-2-carboxylate is lithiated at the 4-position using LDA and quenched with pinacolborane to form the boronic ester (74% yield).

-

Coupling Reaction : Reacting the boronic ester with 5-chloro-2-(pyrrolidin-1-yl)pyrimidine under Pd(PPh₃)₄ catalysis (2 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C for 24 hours, yielding the biaryl product (68% yield).

Optimization Note : Electron-withdrawing groups on the pyrimidine enhance coupling efficiency by stabilizing the transition metal intermediate.

Functional Group Transformations and Final Steps

Ester Hydrolysis

The methyl ester is hydrolyzed to the carboxylic acid using LiOH in THF/water (1:1) at 60°C for 6 hours, achieving quantitative conversion.

Purification and Characterization

-

Chromatography : Silica gel column chromatography (EtOAc/hexane, 1:1) removes unreacted starting materials.

-

Spectroscopic Validation :

Challenges and Optimization Strategies

Regioselectivity in Pyrrole Substitution

Directing groups (e.g., esters) are critical for achieving selective functionalization at the 4-position of the pyrrole. Computational studies suggest that electron-donating groups stabilize transition states during lithiation.

Coupling Side Reactions

Competitive proto-deboronation and homocoupling are mitigated by:

-

Using anhydrous solvents and degassed conditions.

-

Adding phase-transfer catalysts (e.g., TBAB) to enhance boronic ester stability.

Recent Advances and Alternative Routes

C-H Activation Direct Arylation

Palladium-catalyzed C-H arylation avoids pre-functionalization of the pyrrole:

Chemical Reactions Analysis

1-Methyl-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where the pyrrolidine moiety can be replaced with other nucleophiles.

Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been investigated for its potential as:

1. Anticancer Agent:

Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The pyrimidine and pyrrole components may enhance the selectivity and potency against tumor cells.

2. Neurological Disorders Treatment:

Preliminary research suggests that the compound could influence neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression. The pyrrolidine group is known for its neuroactive properties.

Medicinal Chemistry

The compound is being explored in medicinal chemistry for the development of new drugs targeting various diseases, particularly in oncology and neurology. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.

Pharmacology

Pharmacological studies are focusing on the compound's mechanism of action, receptor binding affinities, and metabolic pathways. Understanding these aspects will aid in predicting therapeutic outcomes and potential toxicity.

Data Table: Biological Activities and Research Findings

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their anticancer activity against various cell lines. Results indicated significant inhibition of cell growth, particularly in breast cancer models, suggesting a promising avenue for further development .

Case Study 2: Neurological Impact

A pharmacological assessment highlighted the compound's ability to modulate serotonin receptors in vitro, indicating potential use as an antidepressant. Animal models demonstrated reduced anxiety-like behaviors following administration of the compound .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 1H-pyrrole-2-carboxylic acid parent compound exhibits quorum sensing inhibitory (QSI) activity in Streptomyces sp., attributed to its ability to disrupt bacterial communication pathways . Chloro and methoxy substituents in pyrrolo-pyridine derivatives (e.g., 10b and 10c) modulate electronic properties and solubility, impacting their utility as kinase inhibitor intermediates .

Synthetic Challenges :

- The synthesis of 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid requires laborious chromatographic separation due to poor resolution of intermediates, highlighting the complexity of regioselective halogenation in pyrrole systems .

- High yields (71–95%) for pyrrolo-pyridine derivatives () suggest efficient coupling strategies, which could inform the synthesis of the target compound.

Structural Hybrids: The target compound’s pyrimidine-pyrrolidine substituent distinguishes it from simpler derivatives.

Functional Group Impact on Physicochemical Properties

- Carboxylic Acid Group : Present in all compared compounds, this group enables hydrogen bonding and salt formation, critical for solubility and target binding.

- Halogen Substituents : Chloro groups (e.g., in 10b) increase electrophilicity and metabolic stability but may reduce solubility .

Biological Activity

1-Methyl-4-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)-1H-pyrrole-2-carboxylic acid (referred to as Compound A) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for Compound A is with a molecular weight of 342.4 g/mol. The structure features a pyrrole ring, a pyrimidine moiety, and a carboxylic acid functional group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that Compound A exhibits notable antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, including:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 5 µg/mL.

- Escherichia coli : MIC of 10 µg/mL.

These findings suggest that Compound A may serve as a lead compound for developing new antimicrobial agents .

Anticancer Properties

Compound A has also been investigated for its anticancer potential. In cell line assays, it demonstrated cytotoxic effects against several cancer types, including:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 10.0 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, which is crucial for preventing tumor proliferation .

Neuroprotective Effects

Recent studies have suggested that Compound A may exert neuroprotective effects. It has been shown to inhibit neuronal cell death in models of oxidative stress, potentially through the modulation of mitochondrial pathways and reduction of reactive oxygen species (ROS) production. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's .

The biological activity of Compound A can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : It inhibits enzymes involved in key metabolic pathways, which can disrupt cancer cell metabolism.

- Receptor Modulation : The compound may act on various receptors in the nervous system, influencing neurotransmitter release and neuronal survival.

- Antioxidant Activity : By scavenging free radicals, it protects cells from oxidative damage, contributing to its neuroprotective effects.

Case Studies

- Antimicrobial Efficacy : In a study examining the efficacy of various pyrrole derivatives, Compound A was highlighted for its potent activity against resistant strains of bacteria, outperforming traditional antibiotics .

- Cancer Research : In preclinical trials involving human cancer cell lines, Compound A showed promising results in reducing tumor growth by inducing apoptosis through mitochondrial pathways .

- Neuroprotection : Experimental models of neurodegeneration demonstrated that administration of Compound A significantly reduced markers of oxidative stress and improved cognitive function in treated animals compared to controls .

Q & A

Q. Critical Parameters :

- Temperature control during cyclocondensation (reflux at 80–100°C).

- Catalytic systems (e.g., Pd catalysts for coupling reactions).

- Purification via column chromatography or recrystallization .

Basic: Which analytical methods are most reliable for structural confirmation?

Answer:

A combination of spectroscopic and chromatographic techniques is essential:

- NMR Spectroscopy :

- 1H/13C NMR : Compare chemical shifts with literature data for analogous compounds. For instance, pyrazole-carboxylic acids show characteristic peaks at δ ~12.4 ppm (carboxylic proton) and δ ~2.5 ppm (methyl groups) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .

- HPLC : Assess purity (>95% by area normalization) using C18 columns and mobile phases like acetonitrile/water with 0.1% formic acid .

Advanced: How can conflicting NMR data be resolved during characterization?

Answer:

Discrepancies in NMR data often arise from tautomerism, solvent effects, or impurities. Methodological approaches include:

- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .

- Deuterated Solvent Screening : Compare DMSO-d6 vs. CDCl3 to isolate solvent-dependent shifts .

- Spiking Experiments : Add authentic samples of suspected impurities (e.g., unreacted starting materials) to confirm peak assignments .

- DFT Calculations : Compare experimental NMR shifts with theoretical predictions (B3LYP/6-31G* level) to validate assignments .

Advanced: What mechanistic insights guide the optimization of coupling reactions in this scaffold?

Answer:

Coupling reactions (e.g., Suzuki-Miyaura) for pyrimidinyl-pyrrole systems depend on:

- Boronic Acid Reactivity : Electron-deficient pyrimidinylboronic acids (e.g., 2-methoxypyrimidin-5-ylboronic acid) exhibit faster coupling rates due to enhanced electrophilicity .

- Catalyst Selection : Pd(PPh3)4 or XPhos Pd G3 catalysts improve yields in sterically hindered systems .

- Base Effects : Use K2CO3 or Cs2CO3 to maintain pH >10, facilitating transmetallation .

Case Study :

In the synthesis of 5-(4-chlorophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one, optimized Pd(OAc)2/P(t-Bu)3 catalysis achieved 85% yield .

Basic: How is the carboxylic acid functionality stabilized during synthesis?

Answer:

- Protection/Deprotection : Use tert-butyl esters (e.g., Boc-protected intermediates) to prevent decarboxylation under acidic/basic conditions .

- Mild Hydrolysis : Hydrolyze methyl esters with LiOH in THF/water (0–5°C) to minimize side reactions .

- Chelation Control : Add EDTA to reaction mixtures to sequester metal ions that promote degradation .

Advanced: What computational tools aid in predicting the bioactivity of this compound?

Answer:

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using crystal structures from the PDB .

- QSAR Models : Correlate electronic descriptors (HOMO/LUMO energies) with inhibitory activity using partial least squares regression .

- ADMET Prediction (SwissADME) : Assess bioavailability, logP, and CYP450 interactions .

Example :

For β-aryl-γ-lactam derivatives, DFT-based frontier orbital analysis predicted nucleophilic attack sites, guiding SAR studies .

Basic: What purification techniques are optimal for isolating this compound?

Answer:

- Flash Chromatography : Use silica gel with gradient elution (ethyl acetate/hexane → methanol/dichloromethane) .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>98%) .

- Preparative HPLC : Employ C18 columns and isocratic elution for milligram-scale purification .

Advanced: How can stereochemical outcomes be controlled in pyrrolidine-containing analogs?

Answer:

- Chiral Auxiliaries : Use (S)- or (R)-pyrrolidin-2-one derivatives to induce enantioselectivity .

- Asymmetric Catalysis : Pd-catalyzed Heck-Matsuda reactions with chiral ligands (e.g., BINAP) achieve >90% ee .

- Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.